![molecular formula C5H7N3 B1311399 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 769895-06-9](/img/structure/B1311399.png)

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

説明

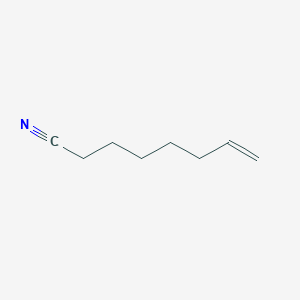

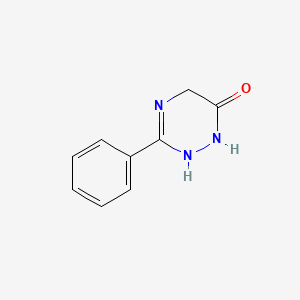

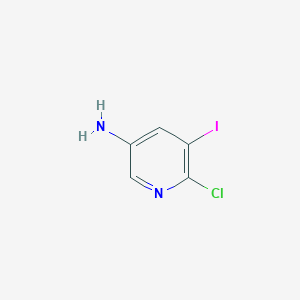

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the CAS Number: 769895-06-9 . It has a molecular weight of 109.13 . It is a light yellow to brown solid . This compound has been identified as a potent inhibitor of Aurora kinases .

Synthesis Analysis

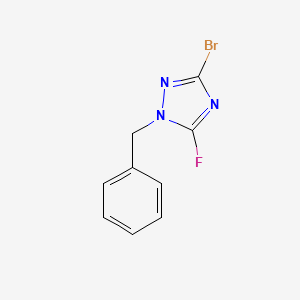

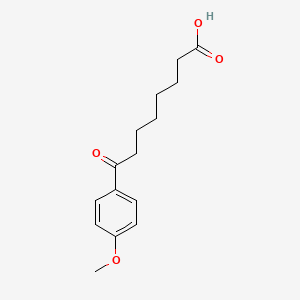

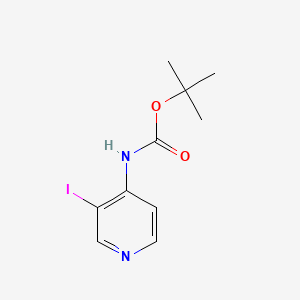

The optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of a potent inhibitor of Aurora kinases .Molecular Structure Analysis

The InChI code for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is 1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) .Physical And Chemical Properties Analysis

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a light yellow to brown solid . It has a molecular weight of 109.13 . The storage temperature is +4C .科学的研究の応用

Aurora Kinase Inhibition

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases . Aurora kinases are a family of enzymes that play a crucial role in cell division. Inhibiting these kinases can prevent the growth of cancer cells .

Antitumor Activity

The compound has shown significant antitumor activity. It has low nanomolar potency against additional anticancer kinase targets . This makes it a promising candidate for the development of new anticancer drugs .

Anti-Inflammatory Properties

Pyrazole derivatives, including 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, have been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Anticancer Properties

1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been developed and assessed for their antitumor potential against the HCT-116 cancer cell line . This indicates the potential use of this compound in cancer therapy .

Pharmacokinetic Properties

The compound has favorable chemico-physical and pharmacokinetic properties . This means it has the potential to be developed into a drug that can be effectively absorbed, distributed, metabolized, and excreted by the body .

Broad Therapeutic Profile

Pyrazole, the core structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, is known to have a broad therapeutic profile. It has been reported to have anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic properties, and more . This suggests that 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole could potentially be used in a wide range of therapeutic applications .

作用機序

Target of Action

The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is the Aurora kinases . Aurora kinases are a small family of three closely related Ser/Thr protein kinases, namely, Aurora-A, -B, and -C . They play a crucial role in cell cycle regulation during mitosis or meiosis .

Mode of Action

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interacts with Aurora kinases by inhibiting their activity . This compound shows low nanomolar potency against these anticancer kinase targets .

Biochemical Pathways

The inhibition of Aurora kinases affects major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .

Pharmacokinetics

These properties contribute to its bioavailability and efficacy in in vivo tumor models .

Result of Action

The inhibition of Aurora kinases by 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole leads to high antiproliferative activity on different cancer cell lines . It also demonstrates significant tumor growth inhibition in different animal tumor models .

Action Environment

For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

特性

IUPAC Name |

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRWHBCQJCUBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole | |

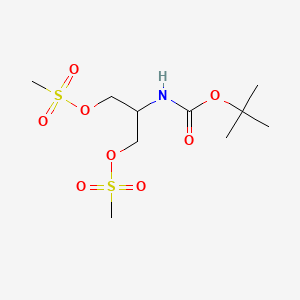

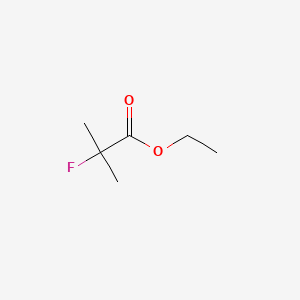

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole scaffold interact with its biological targets and what are the downstream effects?

A: Research has shown that derivatives of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can act as potent and selective inhibitors of Aurora kinases [, ]. These enzymes play a crucial role in cell cycle regulation, particularly in mitosis. By inhibiting Aurora kinases, these compounds interfere with cell division and proliferation, leading to antitumor activity [, ].

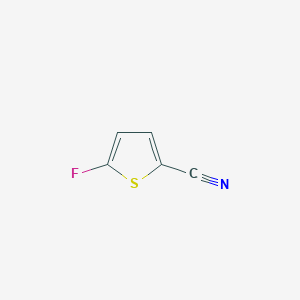

Q2: What is the structural characterization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole?

A: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound with a bicyclic structure. While the exact molecular formula and weight depend on specific substitutions, the core structure consists of a pyrrole ring fused to a pyrazole ring. Specific spectroscopic data like FT-IR can be found in research articles focusing on the synthesis and characterization of these compounds [, ].

Q3: How does modifying the structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole affect its biological activity?

A: Structure-activity relationship (SAR) studies have revealed that substitutions on the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole core significantly influence its biological activity. For example, introducing a 5-phenylacetyl group led to enhanced Aurora kinase inhibition and antiproliferative activity in a series of derivatives []. Similarly, 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles emerged as potent CDK2 inhibitors [].

Q4: Have any computational chemistry studies been conducted on 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A4: While specific computational details are not provided in the provided abstracts, it is highly likely that computational chemistry approaches, such as molecular docking and QSAR modeling, have been employed to study 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives. These methods can provide valuable insights into the binding mode of these compounds with their targets and guide further optimization efforts.

Q5: What is known about the stability and formulation of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A5: Information about the stability and formulation of these compounds would be specific to each derivative and its intended application. Strategies to improve stability, solubility, or bioavailability would be developed during the drug development process, if deemed necessary.

Q6: What analytical methods and techniques are used to characterize and quantify 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A: Researchers utilize various analytical techniques for the characterization and quantification of these compounds. These techniques may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) []. The specific methods employed depend on the research question and the properties of the specific derivative being studied.

Q7: What is known about the in vitro and in vivo efficacy of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A: Research indicates that certain 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives exhibit potent antiproliferative activity against various cancer cell lines in vitro [, ]. Furthermore, promising in vivo efficacy has been observed in tumor models, highlighting their therapeutic potential [].

Q8: Are there any known toxicological concerns associated with 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A8: Specific toxicological data are not available in the provided abstracts. Thorough toxicological assessments are essential components of the drug development process and are typically conducted to determine the safety profile of any new chemical entity before human use.

Q9: What is the historical context and major milestones in the research of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole?

A: While specific historical details about this specific scaffold are not available, the provided research highlights its emergence as a promising scaffold for developing kinase inhibitors, particularly targeting Aurora kinases and CDK2 [, , ].

Q10: Are there any cross-disciplinary applications of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A: While the primary focus of research on 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives appears to be within the realm of medicinal chemistry and drug discovery, their unique structure and properties might hold potential for applications in other fields. For instance, their metal-binding properties, as evidenced by the formation of cobalt(II) and copper(II) complexes [], could be further explored for applications in materials science or catalysis. Further investigation and interdisciplinary collaborations are needed to fully explore these possibilities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)